molecular formula C17H11NO3 B382166 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 207107-62-8

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B382166
CAS No.: 207107-62-8
M. Wt: 277.27g/mol
InChI Key: PEEXKOJLCXLHAU-UHFFFAOYSA-N
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Description

2-(2-Furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a furan ring attached via a methyl group to the imide nitrogen of the 1,8-naphthalimide core. Naphthalimides are renowned for their photostability, fluorescence, and biological activities, making them valuable in optoelectronics, sensing, and medicinal chemistry .

Properties

IUPAC Name

2-(furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXKOJLCXLHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol . Another approach involves the use of a Wittig reaction to form the furan ring, followed by cyclization to form the isoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. For example, copper(I)-catalyzed tandem reactions have been employed to produce isoquinoline derivatives efficiently . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include functionalized isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name (Substituent) Synthesis Method Yield (%) Melting Point (°C) Key Applications References
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Nucleophilic substitution with hydroxyethylamine 45–63 >250 Antifungal agents, fluorescence probes
2-(Pyridin-4-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI1) Alkylation with pyridinylmethyl bromide N/A N/A Antimicrobial photodynamic therapy
2-(2-(Dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Condensation with dimethylaminoethylamine 85–99.9 >250 Fluorescent sensors, logic gates
2-Allyl-1H-benzo[de]isoquinoline-1,3(2H)-dione Allylation of naphthalic anhydride 85 190–212 Anticancer conjugates

Key Observations :

  • Synthetic Flexibility : Most derivatives are synthesized via nucleophilic substitution or Schiff-base reactions. For example, hydroxyethyl and allyl groups are introduced using hydroxyethylamine or allylamine under mild conditions .
  • Thermal Stability : Compounds with rigid substituents (e.g., hydroxyethyl, pyridinyl) exhibit high melting points (>250°C), suggesting strong intermolecular interactions .
  • Purity : Derivatives like 7f and 8a–c achieve >99% purity, critical for pharmaceutical applications .

Optical and Electronic Properties

  • Fluorescence: Substituents significantly influence emission properties. For instance, 2-(2-(dimethylamino)ethyl) derivatives (NI3) show solvatochromism and pH-dependent fluorescence due to protonation of the dimethylamino group . In contrast, pyridinylmethyl-substituted NI1 exhibits enhanced fluorescence in acidic environments, useful for lysosome-targeting probes .
  • Nonlinear Optical (NLO) Properties: Schiff-base derivatives (e.g., 5a–c) demonstrate large hyperpolarizability values (β = 1.3–2.7 × 10⁻³⁰ esu), making them candidates for optoelectronic devices .

Key Insights :

  • Antifungal Activity : Hydroxyethyl derivatives (e.g., 8a) show synergistic effects with existing antifungals, likely due to thioether linkages enhancing membrane penetration .

Computational and Structure-Activity Relationship (SAR) Studies

  • DFT Analyses: For 6-allylamino derivatives (NI3), computational studies reveal that electron-donating substituents (e.g., dimethylamino) reduce bandgap energy, enhancing charge transfer for sensing applications .
  • SAR Trends: Antitumor activity in benzo[de]isoquinoline-1,3-diones depends on both the imide side chain and aromatic substituents. For example, 5-amino-2-(2-dimethylaminoethyl) derivatives (NSC 308847) were selected for preclinical studies due to optimal hydrophobicity and electronic profiles .

Biological Activity

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound belonging to the class of benzoisoquinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H13NO3
Molecular Weight269.28 g/mol
Melting Point210-212 °C
SolubilitySoluble in DMSO and DMF

Biological Activity Overview

Research into the biological activities of this compound has revealed several pharmacological effects, including:

  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, leading to oxidative damage that contributes to apoptosis.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various benzoisoquinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM respectively. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Study 2: Antioxidant Activity

A recent investigation into the antioxidant properties of this compound revealed that it effectively scavenged DPPH radicals with an IC50 value of 25 µM. This study utilized various assays to confirm its ability to reduce oxidative stress markers in vitro .

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